3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H22N4O2S. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like thiols or amines replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: NaH, K2CO3, DMF, DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of saturated derivatives.
Scientific Research Applications
3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-8-[(2-methyl-2-propenyl)thio]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-[(2-methyl-2-propenyl)thio]-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-8-[(2-methyl-2-propenyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group and the thioether linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)12-26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,1,7,10-12H2,2-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLXZGNWLHNQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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